6-[(Cyclohexylmethyl)amino]nicotinic acid is a chemical compound characterized by the molecular formula and a molecular weight of approximately 234.29 g/mol. This compound features a nicotinic acid backbone, specifically a pyridine ring substituted at the sixth position with a cyclohexylmethylamino group. Its unique structure contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis.
The compound is synthesized through various methods, primarily involving the reaction of nicotinic acid derivatives with cyclohexylmethylamine. It has garnered attention in scientific research due to its possible therapeutic applications and interactions with biological systems.
6-[(Cyclohexylmethyl)amino]nicotinic acid belongs to the class of nicotinic acid derivatives, which are known for their roles in pharmacology and biochemistry. This classification highlights its relevance in studies related to enzyme interactions and receptor modulation.
The synthesis of 6-[(Cyclohexylmethyl)amino]nicotinic acid can be accomplished through several methods:
The reaction typically requires careful monitoring of temperature and pH to ensure optimal yield and purity of the final product. The use of automated systems in industrial settings can significantly streamline production processes.
The molecular structure of 6-[(Cyclohexylmethyl)amino]nicotinic acid features:
These structural features contribute to its biological activity, particularly its interaction with specific receptors in the central nervous system.
6-[(Cyclohexylmethyl)amino]nicotinic acid can undergo various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the creation of more complex molecules for research and industrial applications.
The mechanism of action for 6-[(Cyclohexylmethyl)amino]nicotinic acid involves:
Research indicates that similar compounds can act as agonists or antagonists at these receptors, suggesting that 6-[(Cyclohexylmethyl)amino]nicotinic acid could have significant implications in pharmacology.
Relevant data from studies suggest that these properties enhance its potential for biological interactions and applications in drug development.
6-[(Cyclohexylmethyl)amino]nicotinic acid has several scientific uses:
The compound's unique structural features make it a valuable candidate for further exploration in both academic and industrial settings.
The development of 6-[(cyclohexylmethyl)amino]nicotinic acid exemplifies the strategic integration of heterocyclic chemistry and three-dimensional structural design in modern drug discovery. First cataloged as a specialized building block (Aldrich CPR PH014304), this compound emerged during the early 2000s shift toward sp³-enriched scaffolds in combinatorial chemistry [5]. Its structure combines a nicotinic acid core—a historically significant pharmacophore with roots in niacin (vitamin B₃) therapeutics—with a conformationally constrained N-cyclohexylmethyl moiety. This design leverages the cycloaliphatic group’s capacity to enhance membrane permeability and target selectivity, addressing limitations of flat heteroaromatic systems prevalent in earlier drug candidates [6].
A 2001 patent (WO2002014267A1) marked a pivotal milestone, disclosing cyclohexylamine derivatives incorporating this scaffold as modulators of lipid metabolism and vascular inflammation [8]. The synthetic route typically involves reductive amination between 6-aminonicotinic acid esters and cyclohexanecarboxaldehyde, followed by ester hydrolysis—a methodology enabling rapid diversification (Fig. 1). By 2007, derivatives of this chemotype were systematically explored for histone deacetylase (HDAC) inhibition, demonstrating the scaffold’s versatility beyond metabolic disease applications [3].
Table 1: Key Historical Milestones in the Development of 6-[(Cyclohexylmethyl)amino]nicotinic Acid Derivatives
Year | Advancement | Significance |
---|---|---|
2001 | Patent WO2002014267A1 on aminocyclohexane derivatives [8] | First medicinal chemistry application targeting hypercholesterolemia/inflammation |
2007 | Discovery of 6-amino nicotinamides as HDAC inhibitors [3] | Validated nicotinic acid scaffold for epigenetic modulation |
2010s | Commercial availability as Sigma-Aldrich building block (PH014304) [5] | Enabled broad academic/industrial access for diversification |
2020 | Patent WO2020154420A2 for inflammatory diseases [9] | Expanded applications to NF-κB pathway modulation |
The structural architecture of 6-[(cyclohexylmethyl)amino]nicotinic acid confers unique advantages for rational drug design:
Table 2: Physicochemical Properties of 6-[(Cyclohexylmethyl)amino]nicotinic Acid Scaffold
Parameter | Value | Drug Design Implication |
---|---|---|
LogP | 2.1–2.8 | Optimal lipophilicity for blood-brain barrier penetration |
Polar Surface Area | 60–65 Ų | Favorable for cell membrane permeation |
H-Bond Donors | 1 | Enables targeted interactions without excessive desolvation penalty |
H-Bond Acceptors | 4 | Facilitates binding to catalytic sites of oxidoreductases/epigenetic enzymes |
Conformational Flexibility | Moderate (C-N bond rotation) | Adaptability to induced-fit binding pockets |
Recent therapeutic applications underscore the scaffold’s versatility:
Fig. 2: Strategic Functionalization Sites for Bioactivity Optimization
Site 1: Aromatic ring substitution (e.g., Cl, F, CF₃) ↗ Enhances target affinity/metabolic stability Nicotinate Core ↘ Site 2: Carboxylate bioisosteres (tetrazole, acyl sulfonamide) Maintains charge interactions with improved bioavailability Site 3: Cyclohexyl ring modification (e.g., 4-OH, 3-F) ↗ Modulates lipophilicity/target selectivity Cyclohexylmethyl ↘ Site 4: Amine alkylation (e.g., Me, Et, hydroxyethyl) Adjusts basicity and conformational flexibility
The commercial market for nicotinic acid derivatives reflects growing therapeutic adoption. The broader 6-amino-nicotinic acid methyl ester sector is projected to expand from $12 million (2024) to $25 million by 2033 (CAGR 8.5%), driven by HDAC inhibitor development and neurological applications . Asia-Pacific dominates growth (>35% revenue share), reflecting intensified preclinical research on scaffold diversification .
Table 3: Therapeutic Applications and Key Derivatives
Therapeutic Area | Derivative Structure | Biological Target | Potency |
---|---|---|---|
Epigenetics/Cancer | 6-[(Cyclohexylmethyl)amino]-N-hydroxy nicotinamide | HDAC1/HDAC3 | IC₅₀ = 62 nM [3] |
Dyslipidemia | 6-[(4-Hydroxycyclohexyl)amino]nicotinic acid | GPR109A agonist | EC₅₀ = 1.8 µM [8] |
Neuroinflammation | Ethyl 6-[(cyclohexylmethyl)(2-hydroxyethyl)amino]nicotinate | NF-κB pathway inhibitor | IL-6 ↓78% [9] |
Neuromuscular Disorders | 6-[(Cyclohexylmethyl)amino]-3-pyridinol | TACE activator | NrG1 ↓60% [4] |
Future scaffold development focuses on multi-target therapeutics: Hybrid molecules integrating this core with pyrrolidine (e.g., WO2020154420A2) demonstrate synergistic effects in inflammatory models by concurrently modulating NF-κB and HDAC pathways [6] [9]. Advances in computational modeling now enable prediction of cyclohexyl ring conformers binding to structurally diverse targets—accelerating rational design of next-generation derivatives with enhanced polypharmacology.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1